molecular formula C17H18ClNO3 B2623445 2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232817-26-3

2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No.: B2623445
CAS No.: 1232817-26-3
M. Wt: 319.79
InChI Key: UHYFRGXAANBRJF-VXLYETTFSA-N
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Description

2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol is an organic compound with a complex structure that includes a phenol group, an imine group, and various substituents such as chloro, methoxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation of 4-chloro-2-methoxy-5-methylbenzaldehyde with 6-ethoxy-2-hydroxyaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electrostatic interactions, while the imine group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • 4-chloro-2-methoxyphenol
  • 2-methoxyphenyl isocyanate

Uniqueness

2-{(E)-[(4-chloro-2-methoxy-5-methylphenyl)imino]methyl}-6-ethoxyphenol is unique due to the presence of multiple functional groups that can participate in diverse chemical reactions. The combination of chloro, methoxy, and ethoxy substituents provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-chloro-2-methoxy-5-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-4-22-15-7-5-6-12(17(15)20)10-19-14-8-11(2)13(18)9-16(14)21-3/h5-10,20H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYFRGXAANBRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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